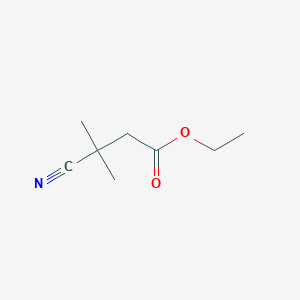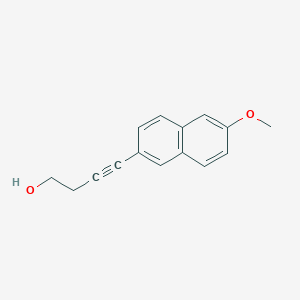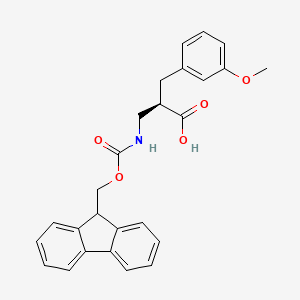![molecular formula C8H12N2O2 B13985081 3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
3-[(Dimethylamino)methylene]piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methylene]piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring substituted with a dimethylamino methylene group at the 3-position and carbonyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylene]piperidine-2,4-dione typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with 2,4-piperidinedione. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Dimethylamino)methylene]piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methylene]piperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, adhesives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methylene]piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,4-dione: Lacks the dimethylamino group, making it less versatile in certain reactions.
N-Methylpiperidine-2,4-dione: Contains a single methyl group, offering different reactivity and applications.
Spiro[indoline-3,2’-pyrrolidine-3’,3’‘-piperidine]-2,4’'-dione: A more complex structure with additional rings, used in different contexts .
Uniqueness: 3-[(Dimethylamino)methylene]piperidine-2,4-dione is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-7(11)3-4-9-8(6)12/h5H,3-4H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
UHBBJUPUNKDVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C(=O)CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


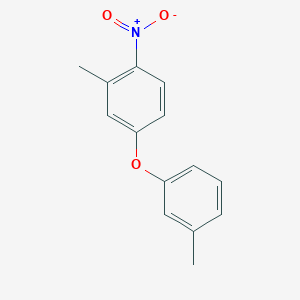
![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
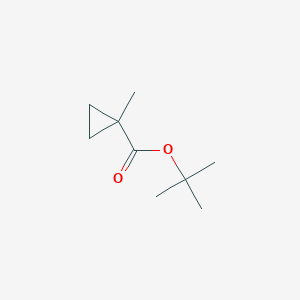
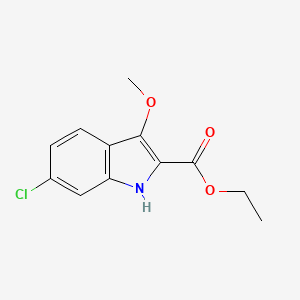
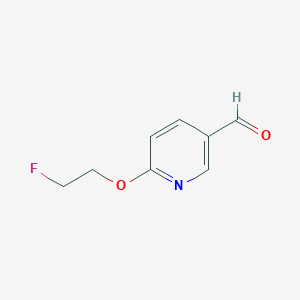



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
